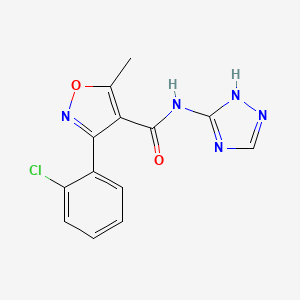![molecular formula C18H15F4NO B5604975 1-[2-fluoro-4-(trifluoromethyl)benzyl]-4-phenylpyrrolidin-2-one](/img/structure/B5604975.png)
1-[2-fluoro-4-(trifluoromethyl)benzyl]-4-phenylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule "1-[2-fluoro-4-(trifluoromethyl)benzyl]-4-phenylpyrrolidin-2-one" belongs to a class of compounds that are of significant interest in the field of medicinal chemistry and organic synthesis. Incorporation of fluorine atoms into organic molecules often enhances their properties, such as solubility, metabolic stability, and bioavailability, making fluorinated compounds highly valuable in agricultural and medicinal chemistry (Khangarot & Kaliappan, 2013).
Synthesis Analysis
The synthesis of related fluorinated pyrrolidine derivatives involves several key steps, including the stereospecific double fluorination of precursors, leading to high yields of desired products. For example, N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, useful synthons for medicinal chemistry applications, have been synthesized with high efficiency (Singh & Umemoto, 2011).
Molecular Structure Analysis
A computational study of benzylpyrrolidine and its fluorinated derivatives revealed the influence of fluorine substitution on the structural directing effects in synthesis processes, highlighting how the molecular structure impacts the synthesis outcomes of materials like the aluminophosphate AlPO-5 (Gómez-Hortigüela et al., 2004).
Chemical Reactions and Properties
Fluorinated compounds, including those with a pyrrolidine backbone, exhibit diverse reactivity, facilitating their use in a wide range of chemical reactions. The introduction of fluorine atoms or trifluoromethyl groups can dramatically alter the chemical reactivity and physical properties of the molecules, making them suitable for various applications in organic synthesis and drug development (Umemoto et al., 2010).
Physical Properties Analysis
The physical properties of fluorinated organic molecules are significantly impacted by the presence of fluorine atoms. These effects include changes in solubility, boiling points, and stability, which are crucial for the development of pharmaceuticals and materials with specific physical characteristics (Sheybani et al., 2023).
Chemical Properties Analysis
The chemical properties of compounds like "this compound" are greatly influenced by their fluorinated components. Fluorination can increase metabolic stability and bioavailability, making these compounds particularly useful in medicinal chemistry. Moreover, the introduction of fluorine atoms can enhance the molecule's binding affinity to certain biological targets, increasing its therapeutic potential (Khangarot & Kaliappan, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-4-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4NO/c19-16-9-15(18(20,21)22)7-6-13(16)10-23-11-14(8-17(23)24)12-4-2-1-3-5-12/h1-7,9,14H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSRIYIXPYPPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=C(C=C(C=C2)C(F)(F)F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5604906.png)
![4-chloro-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B5604911.png)
![(1R*,3S*)-7-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5604925.png)
![2-(3,4-dimethoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5604928.png)


![5,5-dimethyl-3-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidine-2,4-dione](/img/structure/B5604946.png)
![4-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5604963.png)
![2-[4-(methoxyacetyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5604974.png)
![1-(4-ethyl-5-{1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5604977.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B5604982.png)

![2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5604989.png)